1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol
Overview
Description
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol is a chemical compound characterized by its unique structure, which includes an amino group attached to a 2,5-dimethylfuran ring
Scientific Research Applications
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product . It’s recommended to refer to the SDS of 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol for detailed safety and hazard information.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol typically involves the following steps:
Furan Derivative Formation: The starting material, 2,5-dimethylfuran, is synthesized through the cyclization of appropriate precursors under acidic conditions.
Amination Reaction: The furan derivative undergoes an amination reaction, where an amine group is introduced to the furan ring. This step often requires the use of ammonia or an amine source under specific reaction conditions, such as elevated temperatures and pressures.
Reduction Reaction: The resulting compound is then subjected to a reduction reaction to convert the intermediate into the final product, this compound. This step may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the corresponding nitro compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products Formed:
Nitro Compound: Resulting from the oxidation of the amino group.
Saturated Derivative: Resulting from the reduction of the compound.
Substituted Furan Derivatives: Resulting from electrophilic substitution reactions.
Mechanism of Action
The mechanism by which 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The furan ring can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol is compared with other similar compounds to highlight its uniqueness:
2-[(2,5-dimethylfuran-3-yl)formamido]acetic acid:
3-Acetyl-2,5-dimethylfuran: This compound has a different substitution pattern on the furan ring, leading to distinct chemical properties and reactivity.
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Properties
IUPAC Name |
1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-4-8(7(2)12-6)9(3,11)5-10/h4,11H,5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRCIFMMJKHDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-31-0 | |
Record name | 1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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